7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound characterized by a fused ring system that combines a thiophene ring with a pyrimidine ring. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties. It is classified under thieno[3,2-d]pyrimidine derivatives, which are known for their diverse biological activities and utility as building blocks in organic synthesis.
The synthesis of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves several synthetic routes. One common method includes the reaction of methyl 3-amino-4-methylthiophene-2-carboxylate with phosphorus oxychloride under controlled heating conditions. This method allows for the formation of the desired compound through a series of intermediate steps, often requiring careful temperature and reaction time management to optimize yield and purity.
In industrial settings, the production of this compound would likely scale up these laboratory methods, employing industrial-grade reagents and advanced purification techniques to ensure high-quality output. Techniques such as microwave-assisted synthesis have also been explored to enhance reaction efficiency and yield.
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can participate in several types of chemical reactions:
The choice of reagents and reaction conditions is critical for achieving desired products. For instance, specific solvents and catalysts may be required to facilitate these transformations effectively.
The mechanism of action for 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with biological targets at the molecular level. Research indicates that it may act as an inhibitor or modulator of various enzymes and receptors. For example, studies have shown that derivatives of this compound can influence calcium channel activity within cells by binding to specific sites on voltage-gated L-type calcium channels. This binding leads to increased calcium ion influx, which subsequently activates calcium-dependent signaling pathways essential for various cellular processes .
The physical properties of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione include:
Chemical properties include its solubility in organic solvents and its reactivity towards nucleophiles due to the presence of electrophilic centers in the fused ring structure. Its stability under various conditions makes it suitable for further chemical transformations in synthetic applications.
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has garnered attention for various scientific applications:
Research continues to explore its full range of applications across different fields due to its promising structural features and biological activities .
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS: 35265-81-7) belongs to the fused heterocyclic compounds featuring a thiophene ring annulated with a pyrimidine-dione system. Its molecular formula is C₇H₆N₂O₂S, with an average molecular mass of 182.20 g/mol and a monoisotopic mass of 182.01500 Da [1] [4]. The systematic IUPAC name designates the methyl group at position 7 of the thienopyrimidine core, while the "2,4(1H,3H)-dione" suffix indicates the lactam-lactim tautomerism characteristic of uracil-like structures [1].
The compound is classified under the thieno[3,2-d]pyrimidine isomer family, distinguished by the fusion orientation where the pyrimidine ring bonds to the thiophene at positions 3 and 2. This places the methyl substituent at the sterically equivalent position to C8 in purine bases, enhancing its bioisosteric potential [9]. Key structural parameters include:
Table 1: Key Identifiers of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Property | Value | |
---|---|---|
CAS Registry Number | 35265-81-7 | |
Molecular Formula | C₇H₆N₂O₂S | |
Average Molecular Weight | 182.20 g/mol | |
IUPAC Name | 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Synonyms | 7-Methyl-1H,3H-thieno[3,2-d]pyrimidine-2,4-dione; MFCD20617523 | |
Density | 1.433 g/cm³ (Predicted) | [1] [4] |
Table 2: Structural Classification of Thienopyrimidine Isomers
Isomer Type | Fusion Pattern | Positional Analogy to Purines | |
---|---|---|---|
Thieno[2,3-d]pyrimidine | Pyrimidine fused at C4-C5 bond of thiophene | Adenine-like | |
Thieno[3,2-d]pyrimidine | Pyrimidine fused at C2-C3 bond of thiophene | Guanine-like (This compound) | |
Thieno[3,4-d]pyrimidine | Pyrimidine fused at C3-C4 bond of thiophene | Non-classical | [5] [9] |
The exploration of thienopyrimidines emerged in the mid-20th century as purine bioisosteres, leveraging their structural similarity to endogenous nucleobases. Early synthetic routes exploited cyclocondensation reactions between aminothiophene derivatives and carbonyl/nitrile reagents (e.g., formamide, cyanoacetates) to construct the bicyclic core [9]. The specific 7-methyl derivative became synthetically accessible via:
A paradigm shift occurred when researchers recognized thienopyrimidines' kinase inhibitory potential due to their ATP-mimetic geometry. This propelled the scaffold into targeted oncology programs, exemplified by Olmutinib – a third-generation EGFR inhibitor containing the thieno[3,2-d]pyrimidine core approved in South Korea (2016) for non-small cell lung cancer [5]. Though later withdrawn due to toxicity concerns, Olmutinib validated the scaffold's pharmacological viability for target engagement [5].
Contemporary synthetic advancements enable precise C7 functionalization:
Key Reaction: Methyl Introduction at C7 5-Methylthiophene-2-amine + Ethyl cyanoacetate → Cyclization → 7-Methyl derivative Yield: Up to 92% [4]
The 7-methylthieno[3,2-d]pyrimidine-2,4-dione scaffold exhibits multimodal bioactivity stemming from its dual hydrogen-bonding capacity and hydrophobic surface area. Its therapeutic relevance spans:
Kinase Inhibition
DNA Repair Machinery
Thienopyrimidine-2,4-diones mimic nicotinamide in PARP-1 inhibition, as validated by pyrano[2,3-d]pyrimidine analogs (e.g., compound S7: PARP-1 IC₅₀ = 3.61 nM). This compromises DNA base excision repair in BRCA-deficient cancers through synthetic lethality [6].
Anti-infective Applications
The scaffold's isostericity with purines enables disruption of microbial nucleotide metabolism. Derivatives show:
Table 3: Kinase Targets and Therapeutic Applications of Thienopyrimidine Derivatives
Kinase Target | Therapeutic Area | Clinical Development Stage | Representative Agent | |
---|---|---|---|---|
EGFR | Non-small cell lung cancer | Approved (Withdrawn) | Olmutinib | |
Aurora A/B | Hematological malignancies | Preclinical | Compound 16a (IC₅₀: 58 nM) | |
PI3K/mTOR | Solid tumors | Phase II | Pictilisib | |
PARP-1 | BRCA-mutant cancers | Preclinical | Pyrano[2,3-d]pyrimidine S7 | [3] [5] [6] |
The 7-methyl group specifically enhances membrane permeability and modulates electronic effects on the thiophene ring, influencing target affinity. Structure-activity relationship (SAR) studies indicate that C7 alkylation reduces metabolic deactivation compared to unsubstituted analogs while maintaining planarity for intercalation [4] [9]. This positions 7-methylthieno[3,2-d]pyrimidine-2,4-dione as a versatile precursor for oncology-focused polypharmacology.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0